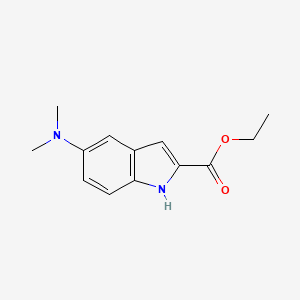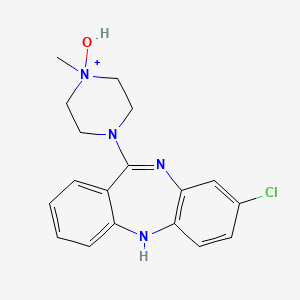
N-oxideclozapine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-oxideclozapine, also known as clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a derivative of clozapine, an atypical antipsychotic drug. This compound is mainly utilized as a ligand to activate designer receptors exclusively activated by designer drugs (DREADDs), which are engineered receptors used to study cellular and molecular processes in neuroscience .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-oxideclozapine involves the oxidation of clozapine. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the N-oxide functional group into the clozapine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-oxideclozapine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to clozapine under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane.
Major Products
Oxidation: Produces this compound.
Reduction: Reverts to clozapine.
Substitution: Produces various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N-oxideclozapine is extensively used in scientific research, particularly in the field of neuroscience. Its primary application is in chemogenetics, where it serves as a ligand for DREADDs. This allows researchers to selectively activate or inhibit specific neuronal populations to study their functions and interactions .
In addition to neuroscience, this compound is used in:
Pharmacological Studies: To investigate the pharmacokinetics and pharmacodynamics of clozapine and its metabolites.
Behavioral Research: To study the effects of neuronal activation on behavior.
Drug Development: As a tool to develop and test new therapeutic agents targeting specific receptors.
Wirkmechanismus
N-oxideclozapine exerts its effects by binding to DREADDs, which are modified G protein-coupled receptors. Upon binding, it activates these receptors, leading to the initiation of intracellular signaling pathways. This activation can result in various cellular responses, depending on the type of DREADD and the signaling pathway involved .
Vergleich Mit ähnlichen Verbindungen
N-oxideclozapine is unique in its ability to selectively activate DREADDs without significant off-target effects. there are other compounds with similar applications, including:
Compound 21 (C21): Another DREADD agonist with higher affinity and faster kinetics.
Deschloroclozapine (DCZ): A derivative with improved inert character and faster kinetics
These compounds offer alternatives with different pharmacokinetic profiles and may be preferred in specific experimental setups.
Eigenschaften
Molekularformel |
C18H20ClN4O+ |
|---|---|
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
3-chloro-6-(4-hydroxy-4-methylpiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine |
InChI |
InChI=1S/C18H20ClN4O/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20,24H,8-11H2,1H3/q+1 |
InChI-Schlüssel |
GAJYCGWBHYOPMT-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


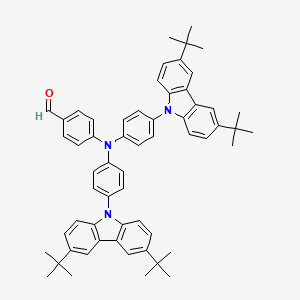

![[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12520044.png)



![N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12520063.png)
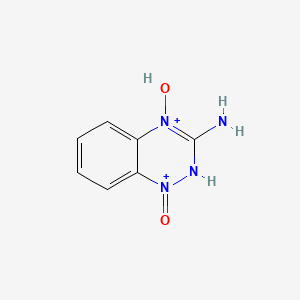
![1H-Indole-3-tetradecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12520067.png)
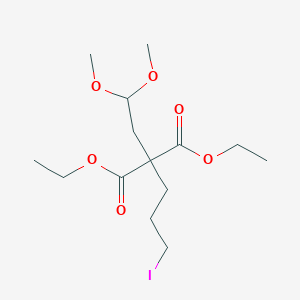
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)
